molecular formula C8H10ClN3O B184107 4-(2-Chloropyrimidin-4-yl)morpholine CAS No. 62968-37-0

4-(2-Chloropyrimidin-4-yl)morpholine

Cat. No. B184107
CAS RN: 62968-37-0
M. Wt: 199.64 g/mol
InChI Key: BBBSLVBHDCHLIG-UHFFFAOYSA-N
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Description

“4-(2-Chloropyrimidin-4-yl)morpholine” is a chemical compound with the molecular formula C8H10ClN3O . It is a solid substance under normal conditions .


Synthesis Analysis

The synthesis of “4-(2-Chloropyrimidin-4-yl)morpholine” involves the reaction of 2,4-dichloropyrimidine with morpholine in the presence of triethylamine in ethanol at 0°C . The reaction is maintained at this temperature for 3 hours .


Molecular Structure Analysis

The molecular structure of “4-(2-Chloropyrimidin-4-yl)morpholine” is represented by the InChI code 1S/C8H10ClN3O/c9-8-10-2-1-7 (11-8)12-3-5-13-6-4-12/h1-2H,3-6H2 .


Physical And Chemical Properties Analysis

“4-(2-Chloropyrimidin-4-yl)morpholine” has a molecular weight of 199.64 g/mol . It has a density of 1.3±0.1 g/cm3, a boiling point of 387.6±32.0 °C at 760 mmHg, and a flash point of 188.2±25.1 °C . The compound is solid under normal conditions .

Scientific Research Applications

Anti-Inflammatory Agents

4-(2-Chloropyrimidin-4-yl)morpholine: derivatives have been synthesized and evaluated for their potential as anti-inflammatory agents . These compounds have shown promising results in inhibiting the production of nitric oxide (NO) at non-cytotoxic concentrations, which is crucial in the inflammatory response. They also reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) mRNA and protein levels in macrophage cells.

Chemical Synthesis

This compound serves as a building block in chemical synthesis, particularly in the construction of complex molecules with potential pharmacological activities. Its presence in the molecular structure can influence the pharmacokinetic properties of the synthesized compounds .

Material Science

In material science, 4-(2-Chloropyrimidin-4-yl)morpholine can be utilized in the development of new materials with specific properties, such as enhanced durability or specialized chemical reactivity, which could be beneficial in various industrial applications .

Chromatography

The compound’s unique structure allows it to be used as a standard or reference compound in chromatographic analysis, aiding in the identification and quantification of similar compounds in complex mixtures .

Analytical Research

4-(2-Chloropyrimidin-4-yl)morpholine: can play a role in analytical research, where it may be used to calibrate instruments or as a reagent in the development of new analytical methodologies .

Life Science Research

In life sciences, this compound could be involved in the study of cellular processes, particularly those related to pyrimidine metabolism, which is vital for DNA and RNA synthesis .

Drug Design

The compound’s structure makes it a candidate for drug design efforts, where it could be incorporated into larger molecules to modulate biological activity or improve drug-like properties .

Pharmacokinetics

Research into the pharmacokinetic properties of 4-(2-Chloropyrimidin-4-yl)morpholine and its derivatives could provide insights into their absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for drug development .

Safety and Hazards

The safety information for “4-(2-Chloropyrimidin-4-yl)morpholine” indicates that it may be harmful if swallowed or inhaled, and may cause eye and skin irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, and using personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of 4-(2-Chloropyrimidin-4-yl)morpholine are inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) . These enzymes play a crucial role in the inflammatory response. iNOS is responsible for the production of nitric oxide (NO), a signaling molecule involved in various physiological and pathological processes. COX-2 is an enzyme that catalyzes the formation of prostaglandins, which are lipid compounds that mediate inflammation.

Mode of Action

4-(2-Chloropyrimidin-4-yl)morpholine interacts with its targets by inhibiting their activity . The compound has a strong affinity for the active sites of iNOS and COX-2 and forms hydrophobic interactions with them . This interaction results in a decrease in the expression of iNOS and COX-2, thereby reducing the production of NO and prostaglandins .

Biochemical Pathways

The inhibition of iNOS and COX-2 by 4-(2-Chloropyrimidin-4-yl)morpholine affects the nitric oxide (NO) pathway and the prostaglandin synthesis pathway . The reduction in NO production can lead to a decrease in inflammation and pain perception. The decrease in prostaglandin production can result in reduced fever and inflammation.

Result of Action

The molecular and cellular effects of 4-(2-Chloropyrimidin-4-yl)morpholine’s action include a significant reduction in the production of NO at non-cytotoxic concentrations . It also dramatically reduces the mRNA expression of iNOS and COX-2 in LPS-stimulated RAW 264.7 macrophage cells . This leads to a decrease in the amount of iNOS and COX-2 protein expression, hence inhibiting the inflammatory response .

properties

IUPAC Name

4-(2-chloropyrimidin-4-yl)morpholine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3O/c9-8-10-2-1-7(11-8)12-3-5-13-6-4-12/h1-2H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBBSLVBHDCHLIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364922
Record name 4-(2-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropyrimidin-4-yl)morpholine

CAS RN

62968-37-0
Record name 4-(2-chloropyrimidin-4-yl)morpholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-chloropyrimidin-4-yl)morpholine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a cooled (0° C.) suspension of 2,4-dichloropyrimidine (20)(1.0 g, 6.7 mmol) in ethanol (20 ml), which was stirred under an inert atmosphere, was added triethylamine (1.4 ml, 10.1 mmol) and then morpholine (0.59 ml, 6.7 mmol). The mixture was maintained at this temperature for 3 hours whereupon it was concentrated in vacuo, diluted with NaOH (20 ml, 1M) and extracted with EtOAc (3×20 ml). The organic extracts were combined, dried (Na2SO4), filtered and concentrated in vacuo to give a colorless solid. The crude residue was re-crystallised using EtOAc/Hexanes to give the title compound (1.21 g, 90%) as a colourless solid which required no further purification. m/z (LC-MS, ESP): 200 [M+H]+, R/T=3.26 mins
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step Two
Quantity
0.59 mL
Type
reactant
Reaction Step Three
Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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